molecular formula C7H7BClFO3 B2754368 (5-Chloro-2-fluoro-3-methoxyphenyl)boronic acid CAS No. 2377610-22-3

(5-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

Cat. No. B2754368
CAS RN: 2377610-22-3
M. Wt: 204.39
InChI Key: NXBYANORDVFFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, also known as CF3-Bpin, is a boronic acid derivative that has gained significant attention in recent years due to its diverse range of applications in organic synthesis. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran. CF3-Bpin has a unique structure that makes it a versatile reagent for the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

5-Chloro-2-fluoro-3-methoxyphenylboronic acid is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), a process known as transmetalation . This reaction forms a new carbon-carbon bond, allowing the synthesis of a wide range of organic compounds .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling, which is a key reaction in the synthesis of many biologically active compounds .

Pharmacokinetics

The pharmacokinetic properties of boronic acids, in general, can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .

Result of Action

Boronic acids, in general, can influence various biological processes through their interactions with biological targets .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-fluoro-3-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but can react with strong oxidizing agents, strong acids, and strong bases . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

properties

IUPAC Name

(5-chloro-2-fluoro-3-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBYANORDVFFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.